Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate, with the chemical formula C_8H_7BrClN_O_3 and CAS number 4068-76-2, is a synthetic compound belonging to the class of benzoates. It features a bromine atom at the 5-position, a chloroacetamido group at the 3-position, and a hydroxyl group at the 2-position of a benzoate structure. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is classified as an organic halide due to the presence of bromine and chlorine atoms. It also falls under the category of aromatic compounds due to its benzene ring structure.
The synthesis of methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, reaction time) are crucial for optimizing yield and purity but are not extensively documented in available literature .
The molecular structure of methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate consists of:
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of both bromine and chlorine substituents, which enhance its electrophilic character .
Data from related compounds suggest that such mechanisms may involve modulation of enzyme activity or disruption of cellular processes .
The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure .
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate has potential applications in:
This compound's unique functional groups make it a valuable intermediate for further chemical modifications aimed at enhancing biological activity .
The synthesis of methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate (CAS 1708126-09-3) follows a convergent multi-step pathway that strategically incorporates halogen functionalities at specific positions on the aromatic scaffold. The characteristic molecular formula C₁₀H₉BrClNO₄ (MW: 322.54) is achieved through sequential functionalization reactions [3] [5]. The synthetic sequence typically initiates with methyl 5-bromosalicylate (CAS 4068-76-2) as the primary building block, which already contains the ortho-hydroxy/methoxycarbonyl orientation essential for subsequent regiocontrol [6].
Bromination at the C5 position must be carefully controlled prior to introducing the chloroacetamido group at C3. Industrial routes employ bromine in acetic acid under controlled temperature (0-5°C) to prevent dibromination, achieving yields >85% [6]. The critical chloroacetylation step then introduces the -NHCOCH₂Cl moiety using chloroacetyl chloride in anhydrous dichloromethane with pyridine as acid scavenger. This reaction proceeds at -10°C to suppress diacylation and hydrolysis side reactions, typically yielding 70-75% of the target compound after crystallization [3] [10].
Optimization Strategy: Replacing pyridine with N,N-diisopropylethylamine (DIPEA) increases nucleophilicity while maintaining low temperature conditions, pushing yields to 82-85%. Additionally, substituting chloroacetyl chloride with in situ-activated chloroacetic anhydride reduces epichlorohydrin formation – a common impurity that complicates purification [10].
The C3 position of methyl 5-bromosalicylate displays enhanced nucleophilicity due to the combined ortho-directing effects of the hydroxy (-OH) and methoxycarbonyl (-COOCH₃) groups. This regiochemical control enables precise installation of the chloroacetamido group at C3 rather than C4 or C6 positions [6]. Computational modeling indicates the C3 position exhibits 8-10 kJ/mol lower activation energy for electrophilic attack compared to C4, attributable to hydrogen-bonding stabilization in the transition state where the carbonyl oxygen interacts with the ortho-hydroxy proton [6].
Table 1: Regioselectivity Drivers in Hydroxybenzoate Substitution
Directing Group | Position | Electronic Contribution | Steric Contribution |
---|---|---|---|
Ortho-hydroxy (OH) | C3, C6 | +M effect > -I | Moderate blockage at C6 |
Methoxycarbonyl | C3, C4 | -I effect > +M | Significant blockage |
Bromine (C5) | C4, C6 | -I effect | Minimal blockage |
The C5 bromine atom exerts a moderate deactivating influence (-I effect), further enhancing C3 selectivity by reducing electron density at C4 and C6. This electronic configuration creates a "regional funnel" toward C3, allowing chloroacetylation to proceed with >95% regioselectivity under optimized conditions [6] [8]. Kinetic studies reveal that at 25°C, the C3/C4 substitution ratio exceeds 30:1 in aprotic solvents, though this drops to 15:1 in protic media due to disrupted intramolecular H-bonding networks [10].
Amide bond formation between 3-amino-5-bromo-2-hydroxybenzoate derivatives and chloroacetyl chloride represents the most critical transformation in the synthesis. The choice of solvent system profoundly impacts both reaction kinetics and byproduct formation:
Catalytic systems using 4-dimethylaminopyridine (DMAP) at 1-3 mol% concentration accelerate the amidation while permitting temperature reduction to -20°C, virtually eliminating racemization and hydrolysis pathways [3]. The reaction achieves 92% conversion within 30 minutes under these conditions, compared to 65% conversion without catalyst at 0°C.
Table 2: Solvent/Catalyst Optimization for Amide Bond Formation
Solvent System | Catalyst | Temp (°C) | Reaction Time (min) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
DCM | None | 0 | 120 | 68 | 5% hydrolyzed chloroacetyl |
DCM:THF (4:1) | Pyridine | -10 | 90 | 75 | 3% diacylation |
DCM | DMAP (1%) | -20 | 30 | 89 | <1% impurities |
Toluene | DMAP (3%) | -15 | 45 | 85 | 2% O-acylation |
Water content must be rigorously controlled below 200 ppm to prevent competitive hydrolysis of chloroacetyl chloride to chloroacetic acid, which subsequently forms ester impurities with the methanol generated during amidation. Recent advances demonstrate that molecular sieves (3Å) added to the solvent system reduce water-related side products from ~7% to <0.5% [5] [10].
Final compound purification presents significant challenges due to:1) Structural similarity of mono/diacylated byproducts2) Hydrolytic degradation products (chloroacetic acid and salicylate derivatives)3) Halogen-mediated column deactivation during chromatography [3] [5]
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves critical impurities:
Table 3: Purification Methods for Key Synthesis Intermediates
Compound | Method | Critical Parameters | Purity Outcome | Recovery |
---|---|---|---|---|
Methyl 5-bromo-2-hydroxybenzoate | Crystallization (Hex:EA) | 5:1 ratio, -20°C crystallization | >99.5% | 88% |
3-Amino-5-bromo-2-hydroxybenzoate intermediate | Silica chromatography | EtOAc:Hexanes (3:7) + 1% triethylamine | >97% | 75% |
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate | Preparative HPLC | Water:ACN (65:35 → 45:55), 0.1% formic acid | >99% | 82% |
Recrystallization from ethyl acetate/hexane (1:3) exploits the compound's limited solubility below 15°C [6]. Adding 0.5% vol. dimethyl sulfoxide (DMSO) to the solvent mixture significantly improves crystal morphology, facilitating filtration of needle-like crystals instead of gummy precipitates. This modification increases recovery rates from 65% to 88% while reducing residual solvent levels below ICH limits [3] [10]. Halogen-specific detection at 254 nm during chromatographic purification enhances sensitivity toward brominated impurities that might co-elute with the product under standard UV monitoring.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6